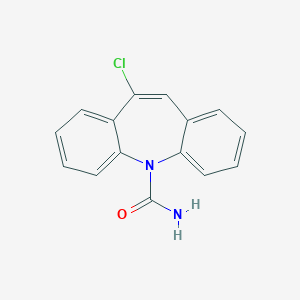

10-Chloro Carbamazepine

Descripción general

Descripción

10-Chloro Carbamazepine is a compound with the molecular formula C15H11ClN2O . It is also known as 5-Chlorobenzo [b] 1benzazepine-11-carboxamide . It is used for Abbreviated New Drug Application (ANDA) & DMF filing to FDA, toxicity study of respective drug formulation, Quality Control (QC), and analytical studies during commercial production of Carbamazepine .

Synthesis Analysis

A continuous synthesis process for carbamazepine has been developed using validated in-line Raman spectroscopy and kinetic modelling for disturbance simulation . The start-up and dynamic equilibrium stages for the continuous synthesis of carbamazepine using a continuous stirred tank reactor (CSTR) were modelled based on the batch kinetic data .Molecular Structure Analysis

The molecular weight of 10-Chloro Carbamazepine is 270.71 g/mol . The IUPAC name is 5-chlorobenzo [b] 1benzazepine-11-carboxamide . The InChI is InChI=1S/C15H11ClN2O/c16-12-9-10-5-1-3-7-13 (10)18 (15 (17)19)14-8-4-2-6-11 (12)14/h1-9H, (H2,17,19) .Chemical Reactions Analysis

Carbamazepine (CBZ) is a frequently-detected aqueous pharmaceutical due to its extensive use and persistence in the environment . CBZ could not be efficiently removed by biological processes which led to its disposal in natural water bodies . This study coupled the Fenton process as pretreatment with the activated sludge process for aqueous CBZ removal .Physical And Chemical Properties Analysis

The molecular weight of 10-Chloro Carbamazepine is 270.71 g/mol . The XLogP3 is 2.8 . The Hydrogen Bond Donor Count is 1 and the Hydrogen Bond Acceptor Count is 1 . The Rotatable Bond Count is 0 . The Exact Mass is 270.0559907 g/mol . The Monoisotopic Mass is 270.0559907 g/mol . The Topological Polar Surface Area is 46.3 Ų . The Heavy Atom Count is 19 . The Formal Charge is 0 .Aplicaciones Científicas De Investigación

Biochemical Marker Assessment

10-Chloro Carbamazepine has been utilized as a biochemical marker to assess the chronic exposure effects on aquatic species like the common carp. Studies have shown that exposure to Carbamazepine can induce significant changes in hepatic antioxidant status and other enzymatic biomarkers, suggesting its potential as a reliable indicator of environmental stress in aquatic organisms .

Ecological Risk Assessment

In environmental sciences, 10-Chloro Carbamazepine is used to derive Water Quality Criteria (WQC) for assessing ecological risks in aquatic ecosystems. By analyzing the toxicity data of various aquatic species, researchers can evaluate the potential adverse effects of Carbamazepine on aquatic systems and establish guidelines for maintaining water quality .

Pharmacological Research

In pharmacology, 10-Chloro Carbamazepine plays a role in understanding the drug’s mechanism of action and its therapeutic applications. It is particularly relevant in studies related to epilepsy and neuropathic pain management, where its efficacy and side effects are closely monitored .

Toxicology Studies

Toxicology research often involves 10-Chloro Carbamazepine to study the effects of drug intoxication. Research has focused on understanding the neurological manifestations and the impact of multidrug exposure during Carbamazepine intoxication, providing insights into the management of acute and chronic toxicity .

Analytical Chemistry Techniques

In analytical chemistry, 10-Chloro Carbamazepine is used as a reference material for developing assays and analytical methods. Its role is crucial in the development of precise, accurate, and reliable techniques for monitoring free Carbamazepine in various samples, which is essential for therapeutic drug monitoring .

Environmental Impact on Human Health

10-Chloro Carbamazepine is studied for its impact on human health through environmental exposures. Research has been conducted to understand the potential pathways through which Carbamazepine residues in drinking water may affect human health, particularly in embryos and infants, and to assess the long-term exposure risks .

Mecanismo De Acción

Target of Action

Carbamazepine, the parent compound of 10-Chloro Carbamazepine, primarily targets voltage-gated sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, thus influencing neuronal excitability .

Mode of Action

Carbamazepine binds preferentially to voltage-gated sodium channels in their inactive conformation . This binding prevents repetitive and sustained firing of an action potential, thereby controlling seizure activity . It also has effects on serotonin systems, but the relevance to its antiseizure effects is uncertain .

Biochemical Pathways

The conversion of the carbamazepine metabolite, 2-hydroxycarbamazepine, to the potentially reactive species, carbamazepine iminoquinone (CBZ-IQ), has been proposed as a possible bioactivation pathway . This process involves the intermediate, 2-hydroxyiminostilbene (2-OHIS), and is catalyzed by cytochromes P450 (CYP3A4 and CYP2B6) in the liver .

Pharmacokinetics

Carbamazepine exhibits nonlinear pharmacokinetics, attributed to its nonlinear metabolism caused by autoinduction, as well as nonlinear absorption due to poor solubility . It induces CYP2C9, increasing the elimination rate of phenytoin, while phenytoin is a CYP3A4 inducer, which accelerates the biotransformation rate of carbamazepine .

Result of Action

The molecular and cellular effects of carbamazepine’s action include decreased neuronal excitability due to the inhibition of sodium channels . This results in the control of seizures and the treatment of pain resulting from trigeminal neuralgia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of carbamazepine. For instance, in aquatic environments, carbamazepine has been found to affect the growth and photosynthesis activity of Chlorella vulgaris . Furthermore, carbamazepine has been proposed as an anthropogenic marker to assess water quality due to its persistence in conventional treatment plants and widespread presence in water bodies .

Safety and Hazards

For safety, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Carbamazepine is used to manage and treat epilepsy, trigeminal neuralgia, and acute manic and mixed episodes in bipolar I disorder . It is also used off-label for refractory schizophrenia . Other off-label uses of this drug include treating restless leg syndrome and decreasing agitation and aggression in patients with dementia . Another prominent off-label use of this drug is the treatment of neuropathic pain and fibromyalgia . In patients with moderate to severe alcohol withdrawal syndrome, carbamazepine has shown clinical efficacy in treatment . Carbamazepine is also used off-label for maintenance therapy for bipolar disorder .

Propiedades

IUPAC Name |

5-chlorobenzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c16-12-9-10-5-1-3-7-13(10)18(15(17)19)14-8-4-2-6-11(12)14/h1-9H,(H2,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQXOFJNTUXHWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C3N2C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201034472 | |

| Record name | 10-Chloro carbamazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201034472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Chloro Carbamazepine | |

CAS RN |

59690-92-5 | |

| Record name | 10-Chloro carbamazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201034472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

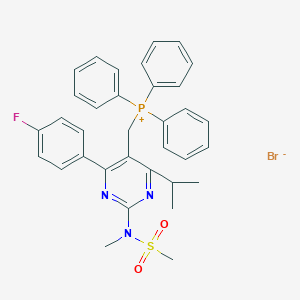

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

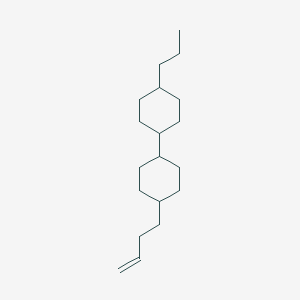

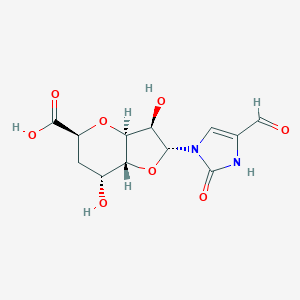

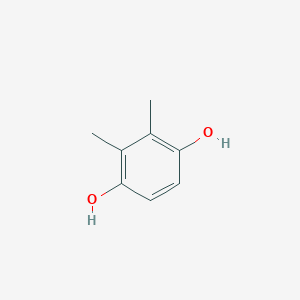

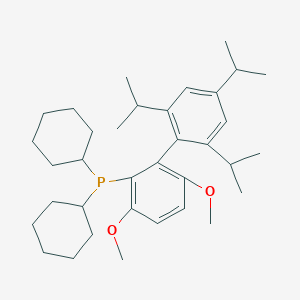

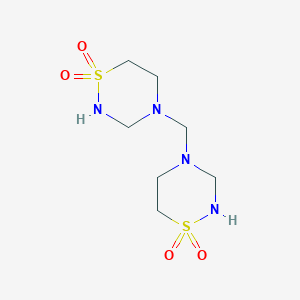

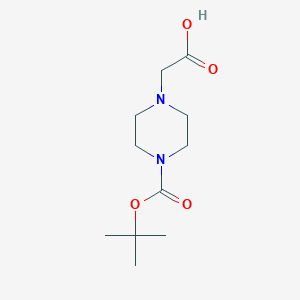

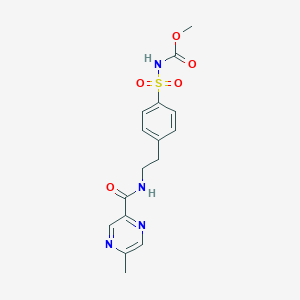

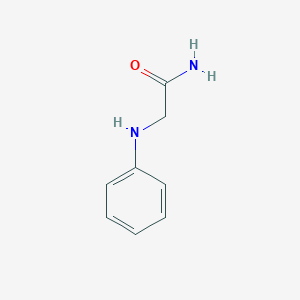

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Zinc;6-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-2-yl)-N-[4-[10,15,20-tris(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diid-5-yl]phenyl]hexanamide;tetraacetate](/img/structure/B129991.png)